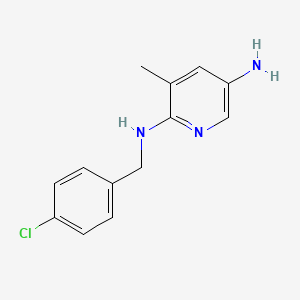
N2-(4-Chlorobenzyl)-3-methylpyridine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2-(4-Chlorobenzyl)-3-methylpyridine-2,5-diamine” seems to be a complex organic compound. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a benzyl group, which is a phenyl ring attached to a methylene group . The “4-Chlorobenzyl” indicates that a chlorine atom is attached to the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the benzyl group, and the attachment of the chlorine atom . The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the benzyl group would likely form the core of the molecule, with the chlorine atom and the additional amine groups attached at specific positions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and the reactants present. For example, the chlorine atom might be replaced by a different group in a nucleophilic substitution reaction . The compound could also participate in reactions involving the pyridine ring or the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Metallo-Helicate Hosts for Anionic Guests
The study by Goetz and Kruger (2006) explores the formation of dinuclear triple helicate complexes through the condensation of rigid aromatic diamines, including structures similar to N2-(4-Chlorobenzyl)-3-methylpyridine-2,5-diamine. These complexes exhibit unique binding properties for anionic guests within their intrahelical cavity, facilitated by amide hydrogen atoms. This finding highlights the potential of such compounds in creating selective hosts for anionic species, offering insights into their application in molecular recognition and sensing technologies Goetz & Kruger, 2006.
π-Stacking Induced Complexes
Wang et al. (2008) report on the formation of π-stacking induced complexes featuring a Z-shape motif, facilitated by the interaction between electron-rich arene diamines and electron-deficient aromatic N-heterocycles. Although not directly involving this compound, this study underscores the importance of structural complementarity in the design of complex molecular architectures. Such insights could guide the development of novel materials and catalysts based on the specific structural features of diamines Wang et al., 2008.
Synthesis of DNA Bis-intercalating Agents
Moloney, Kelly, and Mack (2001) investigate methods for synthesizing compounds with DNA bis-intercalating properties, highlighting the role of diamines as intermediates in the development of potent molecular agents. This research could be pertinent to understanding how modifications to the this compound structure could affect its intercalating abilities, potentially impacting its applications in biomedicine and pharmacology Moloney, Kelly, & Mack, 2001.
Catalytic Diamination of Olefins
Zhu et al. (2014) discuss the Pd(0)- and Cu(I)-catalyzed diaminations of olefins, utilizing diamine structures for the synthesis of vicinal diamines. This study provides valuable information on the catalytic potential of diamines in organic synthesis, especially in reactions involving N–N bond activation. The findings suggest avenues for leveraging compounds like this compound in catalytic processes to achieve specific organic transformations Zhu et al., 2014.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9-6-12(15)8-17-13(9)16-7-10-2-4-11(14)5-3-10/h2-6,8H,7,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRWOZMSAZEQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



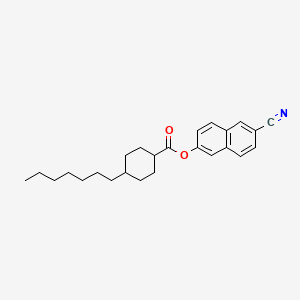

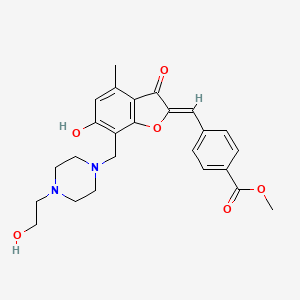
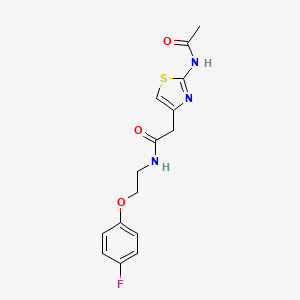
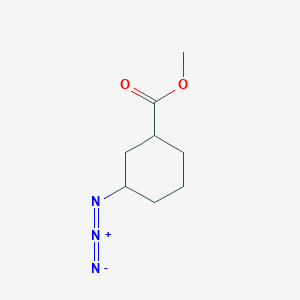
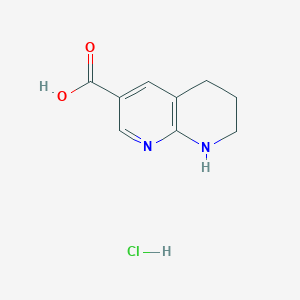
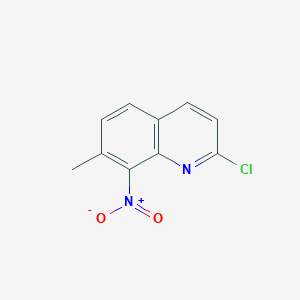
![1-(4-Bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2728182.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2728187.png)
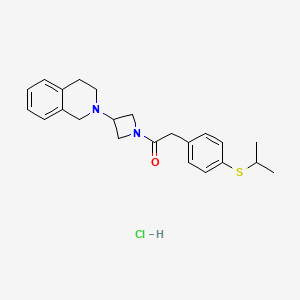
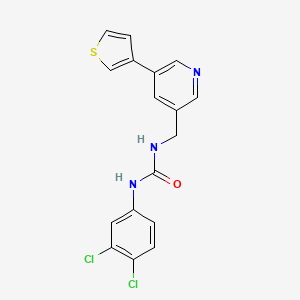
![2-(3,5-dimethylisoxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2728191.png)